5-Cyclopropoxy-3-fluoropicolinonitrile

Catalog No.
S13517782
CAS No.
M.F
C9H7FN2O
M. Wt
178.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Cyclopropoxy-3-fluoropicolinonitrile

Product Name

5-Cyclopropoxy-3-fluoropicolinonitrile

IUPAC Name

5-cyclopropyloxy-3-fluoropyridine-2-carbonitrile

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

InChI

InChI=1S/C9H7FN2O/c10-8-3-7(13-6-1-2-6)5-12-9(8)4-11/h3,5-6H,1-2H2

InChI Key

XZMYFLBJTCMMOE-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)C#N)F

5-Cyclopropoxy-3-fluoropicolinonitrile is a chemical compound characterized by its unique structural features, including a cyclopropoxy group and a fluorine atom attached to a picolinonitrile backbone. Picolinonitriles are derivatives of picolinic acid and are known for their diverse biological activities. The presence of the cyclopropoxy group is significant as it can influence the compound's reactivity and biological interactions.

The reactivity of 5-Cyclopropoxy-3-fluoropicolinonitrile can be attributed to its functional groups. The nitrile group can undergo hydrolysis to form corresponding carboxylic acids, while the fluorine atom may participate in nucleophilic substitution reactions. Additionally, the cyclopropyl moiety can engage in various reactions, including ring-opening reactions under specific conditions, which could lead to the formation of new compounds.

Research indicates that compounds similar to 5-Cyclopropoxy-3-fluoropicolinonitrile exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity of this compound has not been extensively documented in public databases, but its structural analogs have shown promise in inhibiting specific enzyme pathways or cellular processes related to disease states.

Synthesis of 5-Cyclopropoxy-3-fluoropicolinonitrile typically involves several steps:

  • Fluorination: Starting from a suitable precursor, such as a halogenated picolinonitrile, fluorination is performed using a fluoride source.
  • Cyclopropylation: The introduction of the cyclopropoxy group can be achieved through cyclopropanation reactions or via nucleophilic substitution methods where cyclopropanol derivatives act as nucleophiles.
  • Nitrile Formation: If not already present, the nitrile group can be introduced through dehydration of corresponding carboxylic acids or via other synthetic routes involving cyanide sources.

These methods can vary based on the desired purity and yield, with optimization often required for large-scale production.

5-Cyclopropoxy-3-fluoropicolinonitrile has potential applications in medicinal chemistry due to its structural features that may confer biological activity. It could serve as a lead compound for developing pharmaceuticals targeting specific diseases or conditions. Additionally, it may find use in agrochemicals as a pesticide or herbicide due to its possible bioactivity against pests.

Interaction studies involving 5-Cyclopropoxy-3-fluoropicolinonitrile would typically focus on its binding affinity to various biological targets, such as enzymes or receptors. These studies help elucidate the mechanism of action and potential therapeutic effects of the compound. Techniques such as molecular docking simulations and in vitro assays can provide insights into how this compound interacts with biomolecules.

Several compounds share structural similarities with 5-Cyclopropoxy-3-fluoropicolinonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Amino-5-fluoro-3-picolinonitrileAmino group instead of cyclopropoxyPotentially different biological activity
4-Chloro-3-fluoro-picolinonitrileChlorine substitutionKnown for specific enzyme inhibition
4-Methyl-3-fluoro-picolinonitrileMethyl substitutionAltered lipophilicity affecting absorption
2-Fluoro-4-cyclobutylpyridineCyclobutyl ring instead of cyclopropylDifferent steric effects on interactions

The uniqueness of 5-Cyclopropoxy-3-fluoropicolinonitrile lies in its combination of the cyclopropoxy group with the fluorinated picolinonitrile structure, which may enhance its pharmacological profile compared to other similar compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Exact Mass

178.05424101 g/mol

Monoisotopic Mass

178.05424101 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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